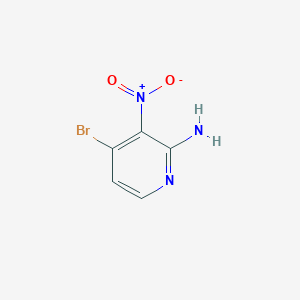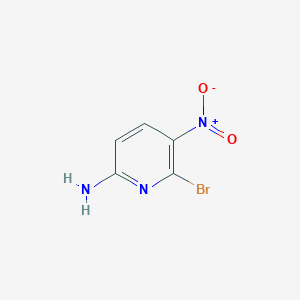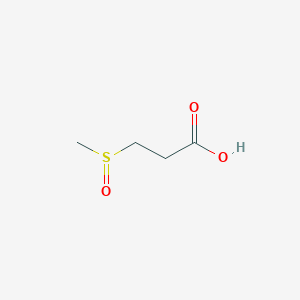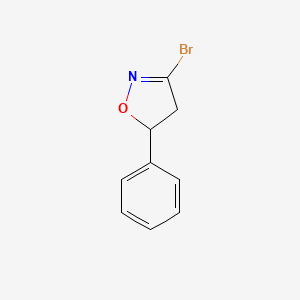
3-Bromo-5-phenyl-4,5-dihydroisoxazole
Descripción general
Descripción
3-Bromo-5-phenyl-4,5-dihydroisoxazole is a chemical compound with the empirical formula C9H8BrNO. It has a molecular weight of 226.07 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The SMILES string for 3-Bromo-5-phenyl-4,5-dihydroisoxazole is BrC1=NOC(C1)c2ccccc2 . The InChI key is LNXKJBBQEFYTQV-UHFFFAOYSA-N .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
3-Bromo-5-phenyl-4,5-dihydroisoxazole is a solid . It does not have a flash point, indicating that it is not flammable .Aplicaciones Científicas De Investigación
Therapeutic Applications
Schiff bases synthesized from compounds like 3-Bromo-5-phenyl-4,5-dihydroisoxazole have shown potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapies .
Synthetic Organic Chemistry
This compound offers valuable insights for synthetic organic chemists to design and develop new materials, particularly involving 1,2,4-triazole systems .
Blood–Brain Barrier Permeability
Studies suggest that derivatives of this compound are lipophilic and could cross the blood–brain barrier , which is crucial for designing drugs targeting the central nervous system .
Chemical Properties and Availability
MilliporeSigma provides technical documents and peer-reviewed papers related to 3-Bromo-5-phenyl-4,5-dihydroisoxazole , indicating its availability for research and development purposes .
Activation of Cellular Defense Mechanisms
This compound has been identified as having potent activating properties in human monocytic cells, specifically targeting the Cys151 of the BTB domain of Keap1 , which is involved in cellular defense mechanisms against oxidative stress .
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-5-phenyl-4,5-dihydroisoxazole are proteins with nucleophilic amino acid residues, such as cysteine, threonine, and serine . These residues are part of a catalytic triad found in various enzymes, including GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) and cathepsin L-like cysteine proteases . These enzymes play crucial roles in various biochemical processes, including glycolysis and protein degradation .
Mode of Action
3-Bromo-5-phenyl-4,5-dihydroisoxazole interacts with its targets through an addition-elimination mechanism . The compound reacts at the C3 position with the nucleophilic amino acid residues of the target proteins . This reaction leads to the formation of a covalent bond, which results in the inactivation of the target enzyme .
Biochemical Pathways
The inactivation of the target enzymes by 3-Bromo-5-phenyl-4,5-dihydroisoxazole affects various biochemical pathways. For instance, the inactivation of GAPDH disrupts the glycolysis pathway, affecting energy production in the cell . Similarly, the inactivation of cathepsin L-like cysteine proteases can impact protein degradation pathways .
Result of Action
The result of the action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole is the inactivation of its target enzymes. This inactivation disrupts the normal functioning of the biochemical pathways in which these enzymes are involved . The disruption of these pathways can lead to changes in cellular metabolism and potentially induce cell death .
Action Environment
The action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and its ability to form covalent bonds with target proteins . Additionally, the presence of other molecules in the environment can compete with the compound for binding to its target proteins, potentially affecting its efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKJBBQEFYTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530226 | |
| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenyl-4,5-dihydroisoxazole | |
CAS RN |
86256-88-4 | |
| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Bromo-5-phenyl-4,5-dihydroisoxazole interact with its target and what are the downstream effects?
A: This compound activates the Nrf2/HO-1 pathway by directly targeting Keap1, a protein that normally inhibits Nrf2 activity. [] Specifically, it modifies Cys151 within the BTB domain of Keap1. [] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). [] This upregulation of HO-1 contributes to cellular protection against oxidative stress and inflammation. []
Q2: How does the structure of 3-Bromo-5-phenyl-4,5-dihydroisoxazole impact its activity compared to other similar compounds?
A: The research highlights that the potency of isoxazoline-based electrophiles in activating the Nrf2/HO-1 pathway depends on the leaving group at the 3-position of the isoxazoline nucleus. [] Additionally, the presence of an additional ring structure on the molecule appears to limit its Nrf2/HO-1 activating properties. [] This suggests that modifications to these specific structural features could be explored to fine-tune the compound's activity and potentially develop more potent analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
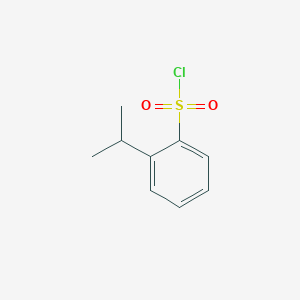

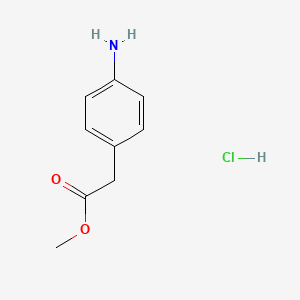
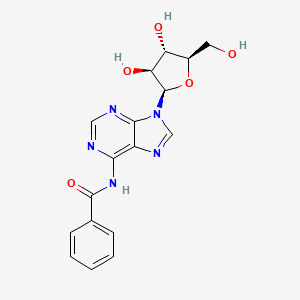
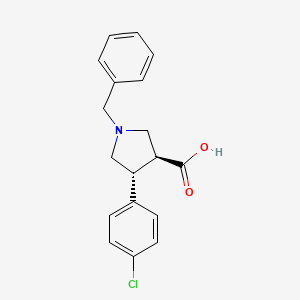
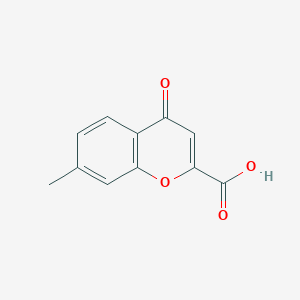
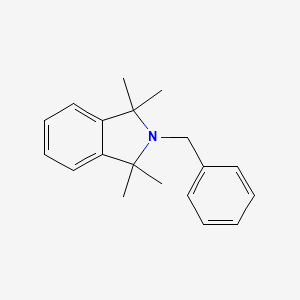
![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)
